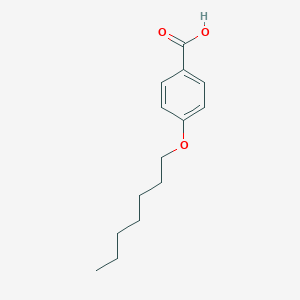

4-(Heptyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-heptoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVIYEJYXIDATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036636 | |

| Record name | 4-Heptyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-42-1 | |

| Record name | 4-(Heptyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptyloxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(heptyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEPTOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ0YZC8ZY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-(Heptyloxy)benzoic acid experimental procedure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 4-(Heptyloxy)benzoic acid, a key intermediate in the development of liquid crystals and various medicinal compounds. The primary synthesis route is the Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction principles, a detailed experimental protocol, and key characterization data.

Core Synthesis Principle: Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis, an S_N2 reaction. The process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a base to form a nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, 1-bromoheptane (B155011), displacing the bromide ion to form the desired ether linkage.

Reaction Scheme: HO-C₆H₄-COOH + CH₃(CH₂)₆Br + Base → CH₃(CH₂)₆O-C₆H₄-COOH + Base·HBr

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for the starting materials and the final product, this compound.

| Property | 4-Hydroxybenzoic Acid | 1-Bromoheptane | This compound |

| Molecular Formula | C₇H₆O₃ | C₇H₁₅Br | C₁₄H₂₀O₃[1] |

| Molecular Weight | 138.12 g/mol | 179.10 g/mol | 236.31 g/mol |

| Appearance | White crystalline solid | Colorless liquid | White crystalline solid/powder |

| Melting Point | 215-217 °C | -58 °C | 146 °C |

| Boiling Point | Decomposes | 179-180 °C | Not Applicable |

| CAS Number | 99-96-7 | 629-04-9 | 15872-42-1[1] |

| Typical Reaction Yield | N/A | N/A | 50-95% (General for Williamson Ether Synthesis)[2] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound via a microwave-assisted Williamson ether synthesis, adapted from procedures for homologous p-alkoxybenzoic acids.[3]

3.1. Materials and Reagents

-

4-Hydroxybenzoic acid (1.0 eq)

-

1-Bromoheptane (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Ethanol (B145695) (anhydrous)

-

Hydrochloric Acid (HCl), 5 M

-

Deionized Water

3.2. Reaction Setup

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-hydroxybenzoic acid, anhydrous potassium carbonate, and 5 mL of anhydrous ethanol.

-

While stirring, add 1-bromoheptane to the suspension.

-

Seal the vessel with a microwave-safe cap.

3.3. Reaction Execution

-

Place the sealed vessel into the cavity of a laboratory microwave reactor.

-

Heat the reaction mixture to 130 °C and hold at this temperature for 20 minutes with continuous stirring.

-

After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening.

3.4. Product Isolation and Work-up

-

Transfer the cooled reaction mixture to a 100 mL beaker.

-

Slowly acidify the mixture to a pH of approximately 2 by adding 5 M HCl dropwise. This will precipitate the crude this compound.

-

Cool the acidified mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water.

-

Allow the crude product to air-dry on the filter paper.

3.5. Purification

-

The crude this compound can be purified by recrystallization.

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of pure crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

3.6. Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point Determination: Compare the experimental melting point to the literature value (146 °C).

-

Spectroscopy: Analyze the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 4-(Heptyloxy)benzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Heptyloxy)benzoic acid is an organic compound belonging to the class of 4-alkoxybenzoic acids. It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group and a heptyloxy ether group at the para position. This amphiphilic molecular structure, consisting of a rigid aromatic core and a flexible seven-carbon alkyl chain, imparts unique properties to the molecule, making it a significant material in the field of liquid crystals and a potential building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in materials science and drug development.

Chemical Structure and Identification

This compound is a white crystalline solid at room temperature.[1] Its fundamental chemical information is summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | p-Heptyloxybenzoic acid, 4-n-Heptyloxybenzoic acid |

| CAS Number | 15872-42-1[2] |

| Molecular Formula | C₁₄H₂₀O₃[2] |

| Molecular Weight | 236.31 g/mol |

| InChI | InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)[2] |

| SMILES | CCCCCCCOc1ccc(C(=O)O)cc1 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application, particularly its thermal behavior which is characteristic of liquid crystalline materials.

| Property | Value | Source |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 98-101 °C (Crystalline to Nematic) | |

| 146 °C (Nematic to Isotropic) | ||

| Solubility | Soluble in ethanol (B145695), acetone. Sparingly soluble in hot water. | [1] |

Note on Phase Transitions: this compound exhibits thermotropic liquid crystalline behavior. Upon heating, it transitions from a crystalline solid to a nematic liquid crystal phase and then to an isotropic liquid. The transition temperatures can be precisely determined using Differential Scanning Calorimetry (DSC).[3][4] The homologues of 4-alkoxybenzoic acids with seven or more carbon atoms in the alkyl chain, including this compound, are known to exhibit both smectic and nematic phases.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromoheptane.

Materials:

-

4-hydroxybenzoic acid

-

1-bromoheptane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Beakers

-

pH paper

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.

-

Add anhydrous potassium carbonate to the solution. The amount should be in molar excess to deprotonate the phenolic hydroxyl group and the carboxylic acid group.

-

To the stirred suspension, add 1-bromoheptane.

-

Heat the reaction mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in hot water and acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the this compound.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a white crystalline solid.[6][7]

Spectroscopic Characterization

The structure and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the protons of the heptyloxy chain, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons ortho to -O- |

| ~4.0 | Triplet | 2H | -O-CH₂ -(CH₂)₅-CH₃ |

| ~1.8 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₄-CH₃ |

| ~1.2 - 1.5 | Multiplet | 8H | -(CH₂)₄-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: The exact chemical shifts may vary depending on the solvent used.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C =O (Carboxylic acid) |

| ~160 - 165 | Aromatic C -O |

| ~130 - 135 | Aromatic C -H (ortho to -COOH) |

| ~120 - 125 | Aromatic C -COOH |

| ~110 - 115 | Aromatic C -H (ortho to -O-) |

| ~65 - 70 | -O-CH₂ - |

| ~20 - 35 | Alkyl chain carbons |

| ~14 | -CH₃ |

Note: The exact chemical shifts may vary depending on the solvent used.[9][10]

FTIR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (hydrogen-bonded carboxylic acid) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1580, ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~920 (broad) | O-H bend (out-of-plane, carboxylic acid dimer) |

Note: The broadness of the O-H stretch and the position of the C=O stretch are indicative of the hydrogen-bonded dimer formation.[2]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragment ions. The fragmentation pattern is influenced by the presence of the aromatic ring, the carboxylic acid, and the ether linkage.

Major Fragmentation Pathways:

-

Loss of the heptyloxy radical: Cleavage of the ether bond.

-

Loss of the heptyl chain: Benzylic cleavage.

-

Loss of water or carbon monoxide from the carboxylic acid group.

A probable fragmentation pathway is illustrated below, which can be adapted from the fragmentation of similar aromatic acids.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Heptyloxybenzoic acid [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Heptyloxybenzoic Acid (CAS Number 15872-42-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound 4-Heptyloxybenzoic acid (CAS No. 15872-42-1). The information is structured to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the structural characterization of this molecule. While this compound is noted for its applications in materials science, particularly in the study of liquid crystals, its biological signaling pathways have not been elucidated in publicly available literature.

Molecular and Spectroscopic Overview

4-Heptyloxybenzoic acid is a derivative of benzoic acid featuring a seven-carbon alkyloxy chain.[1] This structure imparts amphiphilic properties, influencing its solubility and potential applications.[2][3] Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the available spectroscopic data and the methodologies for their acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for 4-Heptyloxybenzoic acid are summarized in the tables below, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

While an experimental spectrum is available from commercial suppliers, detailed peak assignments are not publicly listed.[1] The following table is based on predictive models and typical chemical shifts for analogous compounds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~6.9 | Doublet | 2H | Aromatic Protons (ortho to -O) |

| ~4.0 | Triplet | 2H | Methylene (B1212753) (-OCH₂-) |

| ~1.8 | Quintet | 2H | Methylene (-OCH₂CH₂-) |

| ~1.3-1.5 | Multiplet | 6H | Methylene (- (CH₂)₃CH₃) |

| ~0.9 | Triplet | 3H | Methyl (-CH₃) |

Table 2: Infrared (IR) Spectroscopic Data

The following table outlines the characteristic IR absorption bands for the functional groups present in 4-Heptyloxybenzoic acid.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad | O-H Stretch | Carboxylic Acid |

| 3000-2850 | Medium | C-H Stretch | Alkyl Chain |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1600-1585, 1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |

| ~1470 | Medium | C-H Bend | Alkyl Chain |

| 1320-1000 | Strong | C-O Stretch | Ether & Carboxylic Acid |

| 950-910 | Medium | O-H Bend | Carboxylic Acid |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 4-Heptyloxybenzoic acid is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns.[7][8] The fragmentation is expected to be similar to that of other alkylbenzoic acids.[9][10]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion / Neutral Loss |

| 236 | High | [M]⁺ (Molecular Ion) |

| 219 | Moderate | [M - OH]⁺ |

| 191 | Moderate | [M - COOH]⁺ |

| 138 | High | [M - C₇H₁₄]⁺ (McLafferty rearrangement) |

| 121 | High | [C₇H₅O₂]⁺ (from cleavage of the ether bond) |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following protocols are generalized for the analysis of solid organic compounds like 4-Heptyloxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing and analyzing benzoic acid derivatives by NMR.[11]

-

Sample Preparation:

-

Weigh 5-25 mg of the 4-Heptyloxybenzoic acid sample for ¹H NMR analysis.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

-

-

Instrumental Analysis:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, and relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative ratios of protons in different chemical environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The following describes the Thin Solid Film and KBr pellet methods, common for analyzing solid samples.[12][13][14]

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve approximately 50 mg of 4-Heptyloxybenzoic acid in a few drops of a volatile solvent like methylene chloride.

-

Apply a drop of this solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Place the prepared salt plate or KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder or a blank KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

A standard protocol for the analysis of a solid organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Instrumental Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized, typically by electron impact at 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

The mass spectrum is recorded for the chromatographic peak corresponding to 4-Heptyloxybenzoic acid.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound such as 4-Heptyloxybenzoic acid.

Caption: Workflow for the spectroscopic analysis of 4-Heptyloxybenzoic acid.

Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the involvement of 4-Heptyloxybenzoic acid in biological signaling pathways. Its primary characterization has been in the context of its physicochemical properties and its use in materials science. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

References

- 1. p-Heptoxybenzoic acid | C14H20O3 | CID 85154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15872-42-1: 4-(Heptyloxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 4-Heptyloxybenzoic acid [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

In-Depth Technical Guide to the Melting Point and Phase Transitions of 4-(Heptyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of 4-(heptyloxy)benzoic acid, a key intermediate in the synthesis of liquid crystals and medicinal compounds. This document details its melting point and complex phase transitions, supported by quantitative data, detailed experimental protocols, and a visual representation of its phase behavior.

Core Properties and Phase Behavior

This compound is a thermotropic liquid crystalline material, meaning it exhibits one or more partially ordered fluid phases between its solid crystalline and isotropic liquid states. The material is known to exhibit crystal polymorphism, meaning it can exist in multiple crystalline forms, each with a distinct melting point and thermal properties. This polymorphic nature, combined with its liquid crystalline behavior, results in a rich and complex series of phase transitions.

Data on Phase Transitions

The thermal characteristics of this compound have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The following table summarizes the key transition temperatures and, where available, the associated enthalpy changes (ΔH). It is important to note that variations in reported values can occur due to differences in experimental conditions and sample purity.

| Transition Description | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Notes |

| Crystal Form 3 → Crystal Form 2 | 88.3 | 361.45 | 1.8 | Data from NIST |

| Crystal Form 2 → Crystal Form 1 | 92.1 | 365.25 | 13.0 | Data from NIST |

| Crystal Form 1 → Nematic Phase (Melting) | 98.0 | 371.15 | 16.2 | Data from NIST |

| Smectic C Phase → Nematic Phase | 92.0 | 365.15 | Not Reported | Observed upon cooling |

| Nematic Phase → Isotropic Liquid (Clearing) | 146.0 | 419.15 | Not Reported |

Note: The transition from Crystal Form 1 to the Nematic phase is considered the primary melting point from the most stable crystalline form.

Experimental Protocols

The characterization of the phase transitions of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques employed.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Objective: To quantitatively measure the heat flow associated with the phase transitions of this compound upon heating and cooling.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium and zinc, prior to sample analysis.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. A typical thermal program involves:

-

An initial isothermal period at a temperature below the first expected transition (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.

-

A heating ramp at a controlled rate, commonly 10°C/min, to a temperature above the final clearing point (e.g., 160°C).

-

An isothermal period at the upper temperature for 5 minutes to erase any thermal history.

-

A cooling ramp at the same rate (10°C/min) back to the initial temperature.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on the heating curve and exothermic peaks on the cooling curve correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.

Objective: To visually identify the different mesophases of this compound and confirm the transition temperatures determined by DSC.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide. The slide is heated on a hot stage to melt the sample into its isotropic liquid phase. A coverslip is then carefully placed over the molten sample to create a thin, uniform film. For controlled studies, commercially available liquid crystal cells with a specific thickness (e.g., 5-10 µm) can be used.

-

Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control and a camera for image capture is used.

-

Observation Procedure:

-

The prepared slide is placed on the hot stage.

-

The sample is heated to its isotropic liquid phase, which appears dark between crossed polarizers.

-

The sample is then slowly cooled at a controlled rate (e.g., 1-5°C/min).

-

As the sample cools, the formation of different liquid crystal phases is observed through the appearance of characteristic birefringent textures. The nematic phase typically exhibits a schlieren or threaded texture, while the smectic C phase often shows a focal-conic fan or broken focal-conic texture.

-

The temperatures at which these textural changes occur are recorded and correlated with the transitions observed in the DSC thermogram.

-

Phase Transition Pathway

The following diagram illustrates the sequence of phase transitions for this compound upon heating, starting from its most stable crystalline form.

This guide provides a foundational understanding of the complex thermal behavior of this compound. For professionals in research and drug development, a thorough characterization of these phase transitions is critical for controlling the solid-state properties of materials and ensuring the desired performance in final applications.

An In-depth Technical Guide on the Solubility of 4-(Heptyloxy)benzoic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(heptyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents solubility data for the closely related compound, 4-methoxybenzoic acid, to illustrate the expected solubility trends and data presentation formats. Furthermore, this guide details a robust experimental protocol for determining the solubility of this compound and provides visual representations of the experimental workflow and the chemical principles governing its solubility.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid core functionalized with a heptyloxy group at the para position. This structure imparts an amphiphilic nature to the molecule, with a long, hydrophobic heptyl chain and a polar, hydrophilic carboxylic acid group.[1] This dual characteristic suggests that its solubility will be highly dependent on the polarity of the solvent. Generally, it is expected to be soluble in a range of organic solvents, with varying degrees of solubility in both polar and non-polar media.[1] Qualitative assessments indicate that this compound is soluble in water, methanol, acetone, and ethanol.[2] The solubility in aqueous solutions can be significantly increased by the addition of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the carboxylic acid to form a more soluble salt.[2]

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures (K) [3]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

| Temperature (K) | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Tetrahydrofuran |

| 283.15 | 0.0654 | 0.0789 | 0.0912 | 0.0734 | 0.1567 |

| 288.15 | 0.0792 | 0.0956 | 0.1103 | 0.0891 | 0.1892 |

| 293.15 | 0.0958 | 0.1157 | 0.1331 | 0.1078 | 0.2281 |

| 298.15 | 0.1156 | 0.1396 | 0.1604 | 0.1301 | 0.2741 |

| 303.15 | 0.1391 | 0.1682 | 0.1925 | 0.1561 | 0.3283 |

| 308.15 | 0.1671 | 0.2021 | 0.2305 | 0.1868 | 0.3912 |

| 313.15 | 0.2003 | 0.2421 | 0.2751 | 0.2235 | 0.4641 |

| 318.15 | 0.2393 | 0.2891 | 0.3276 | 0.2665 | 0.5482 |

| 323.15 | 0.2851 | 0.3441 | 0.3891 | 0.3171 | 0.6451 |

| 328.15 | 0.3391 | 0.4081 | 0.4601 | 0.3761 | 0.7561 |

| Temperature (K) | Acetone | 2-Butanone | Cyclohexanone | Toluene |

| 283.15 | 0.1432 | 0.1211 | 0.1678 | 0.0213 |

| 288.15 | 0.1721 | 0.1455 | 0.2011 | 0.0258 |

| 293.15 | 0.2065 | 0.1748 | 0.2408 | 0.0312 |

| 298.15 | 0.2472 | 0.2098 | 0.2878 | 0.0378 |

| 303.15 | 0.2952 | 0.2508 | 0.3432 | 0.0458 |

| 308.15 | 0.3511 | 0.2991 | 0.4081 | 0.0556 |

| 313.15 | 0.4161 | 0.3551 | 0.4831 | 0.0676 |

| 318.15 | 0.4911 | 0.4201 | 0.5701 | 0.0821 |

| 323.15 | 0.5771 | 0.4951 | 0.6701 | 0.1001 |

| 328.15 | 0.6751 | 0.5811 | 0.7841 | 0.1221 |

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted equilibrium shake-flask method for determining the solubility of this compound in various solvents. This method can be coupled with a gravimetric or chromatographic analytical technique to quantify the solute concentration.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical or HPLC grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

(Optional) High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution has been achieved.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[3]

-

Calculate the mass of the dissolved this compound and the mass of the solvent (determined by the difference in weight before and after drying) to determine the solubility (e.g., in g/100 g of solvent).

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution with the solvent.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve, accounting for the dilution factor.

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

References

Technical Guide: Characterization of C14H20O3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C14H20O3 represents several isomeric compounds, the most prominent of which is Heptylparaben (heptyl 4-hydroxybenzoate). This technical guide provides a comprehensive overview of the characterization of this compound, focusing on its physicochemical properties, spectroscopic data, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, development, and application of this and structurally related compounds.

Heptylparaben, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid.[1] It has been utilized as a preservative in cosmetics, food, and pharmaceutical products due to its antimicrobial properties.[1][2] A thorough understanding of its characteristics is crucial for its application and for the development of new derivatives with potential therapeutic applications.

Physicochemical Properties

The physical and chemical properties of the primary isomer, Heptylparaben, are summarized below. These properties are fundamental for its handling, formulation, and development.

| Property | Value | Reference |

| Molecular Weight | 236.31 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 48-51 °C | [3][4] |

| Boiling Point | 338.77 °C (estimated) | [5] |

| Water Solubility | 0.02 mg/mL at 30 °C | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, propylene (B89431) glycol, chloroform (B151607) (slightly), methanol (B129727) (slightly) | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 4.83 | [3] |

| pKa | 8.23 ± 0.15 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of C14H20O3 isomers. The following data corresponds to Heptylparaben.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (90 MHz, CDCl₃) δ [ppm] | ¹³C NMR (25.16 MHz, CDCl₃) δ [ppm] |

| 7.94 (d, 2H) | 167.65 |

| 6.85 (d, 2H) | 160.86 |

| 4.30 (t, 2H) | 131.99 |

| 1.75 (m, 2H) | 122.21 |

| 1.32 (m, 8H) | 115.43 |

| 0.88 (t, 3H) | 65.39 |

| 31.75 | |

| 28.97 | |

| 28.76 | |

| 26.03 | |

| 22.60 | |

| 14.04 | |

| Reference for NMR Data:[3] |

Infrared (IR) Spectroscopy

The IR spectrum of Heptylparaben exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 | O-H stretch (phenolic) |

| 2955, 2928, 2857 | C-H stretch (aliphatic) |

| 1712 | C=O stretch (ester) |

| 1608, 1592, 1511 | C=C stretch (aromatic) |

| 1279, 1170 | C-O stretch |

| Reference for IR Data:[6][7] |

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 236.1412 | [M]⁺ (Molecular Ion) |

| 138 | [HO-C₆H₄-COOH]⁺ |

| 121 | [HO-C₆H₄-CO]⁺ |

| 99 | [C₇H₁₅]⁺ |

| Reference for MS Data:[4][8] |

Experimental Protocols

The characterization of a compound with the molecular formula C14H20O3 involves a series of analytical techniques to confirm its identity and purity.[9][10]

Synthesis of Heptylparaben

A common laboratory synthesis involves the Fischer esterification of p-hydroxybenzoic acid with n-heptanol.[4]

Procedure:

-

Combine p-hydroxybenzoic acid (1 equivalent) and n-heptanol (1.5 equivalents) in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture under reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Heptylparaben.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

4.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[9] Electron ionization (EI) is a common ionization technique.

Chromatographic Analysis

4.3.1 Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The optimal ratio should be determined experimentally.

-

Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate).

4.3.2 High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

Biological Activity and Signaling Pathways

Derivatives of p-hydroxybenzoic acid, including parabens, have been reported to exhibit a range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][11] The antimicrobial activity of parabens is a key reason for their use as preservatives. While specific signaling pathways for Heptylparaben are not extensively detailed in the provided search results, the general mechanism of action for the antimicrobial effects of similar phenolic compounds often involves disruption of microbial cell membranes and inhibition of key cellular enzymes.

Visualizations

Experimental Workflow for Compound Characterization

Caption: General experimental workflow for the synthesis and characterization of an organic compound.

Structure-Property Relationship of Heptylparaben

Caption: Relationship between the structural features of Heptylparaben and its properties.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Heptyl p-hydroxybenzoate | C14H20O3 | CID 14138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. chembk.com [chembk.com]

- 6. Benzoic acid, 4-hydroxy-, n-heptyl ester [webbook.nist.gov]

- 7. Benzoic acid, 4-hydroxy-, n-heptyl ester [webbook.nist.gov]

- 8. Benzoic acid, 4-hydroxy-, n-heptyl ester [webbook.nist.gov]

- 9. theamericanjournals.com [theamericanjournals.com]

- 10. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]

- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hydrogen Bonding in 4-Alkoxybenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a fundamental non-covalent interaction that dictates the supramolecular assembly and macroscopic properties of a vast array of chemical systems. In the realm of liquid crystals, particularly for 4-alkoxybenzoic acids, hydrogen bonding is the cornerstone of their mesogenic behavior. This technical guide provides an in-depth exploration of the critical role of hydrogen bonding in defining the structure, phase behavior, and physicochemical properties of 4-alkoxybenzoic acids. We will delve into the formation of hydrogen-bonded dimers, the influence of alkyl chain length on mesophase stability, and the intricate equilibria between various supramolecular species. This document consolidates quantitative structural and thermal data, presents detailed experimental protocols for synthesis and characterization, and utilizes visualizations to elucidate key concepts and workflows.

Introduction

4-Alkoxybenzoic acids are a classic series of organic compounds that have been extensively studied for their rich liquid crystalline behavior.[1][2] Their molecular structure, characterized by a rigid benzoic acid core and a flexible alkoxy chain, is conducive to the formation of ordered, yet fluid, mesophases. The key to unlocking this behavior lies in the strong propensity of the carboxylic acid moieties to form intermolecular hydrogen bonds.

This guide will systematically explore the following aspects:

-

The Hydrogen-Bonded Dimer: The fundamental building block of the liquid crystalline phases.

-

Structural Characteristics: Quantitative analysis of bond lengths and angles within the hydrogen-bonded motif.

-

Thermal Properties: The influence of hydrogen bonding and alkyl chain length on phase transition temperatures and enthalpies.

-

Experimental Methodologies: Detailed protocols for the synthesis and characterization of 4-alkoxybenzoic acids.

-

Supramolecular Equilibria: The dynamic interplay between different hydrogen-bonded species and its impact on mesophase formation.

The Hydrogen-Bonded Dimer: The Heart of Mesomorphism

The defining feature of 4-alkoxybenzoic acids in the solid and liquid crystalline states is the formation of centrosymmetric dimers through a pair of O–H⋯O hydrogen bonds between the carboxyl groups of two molecules.[2][3] This dimerization effectively elongates the molecular unit, enhancing the aspect ratio and anisotropy, which are crucial prerequisites for the formation of liquid crystalline phases.

Caption: Formation of a centrosymmetric dimer via O-H···O hydrogen bonds.

Quantitative Data on Structure and Phase Transitions

The stability and geometry of the hydrogen-bonded dimers, as well as the phase transition behavior, are subtly influenced by the length of the alkoxy chain. The following tables summarize key quantitative data for a homologous series of 4-n-alkoxybenzoic acids.

Table 1: Hydrogen Bond and Carbonyl Bond Lengths in 4-n-Alkoxybenzoic Acid Dimers

| Alkoxy Chain (n) | O–H⋯O Distance (Å) | C=O Bond Length (Å) | Reference |

| 1 (methoxy) | 2.643 | 1.233 | [4] |

| 3 (propoxy) | 2.611 | - | [5] |

| 4 (butoxy) | 2.600, 2.652 | - | [2] |

| 6 (hexyloxy) | - | - | [2] |

| 7 (heptyloxy) | - | - | [2] |

| 8 (octyloxy) | - | - | [2] |

| 9 (nonyloxy) | - | - | [2] |

| 10 (decyloxy) | - | - | [2] |

| 12 (dodecyloxy) | - | - | [2] |

Table 2: Phase Transition Temperatures and Enthalpies for 4-n-Alkoxybenzoic Acids

| Alkoxy Chain (n) | TC-N/S (°C) | ΔHC-N/S (kJ/mol) | TN-I (°C) | ΔHN-I (kJ/mol) | TS-N (°C) | ΔHS-N (kJ/mol) | Reference |

| 1 (methoxy) | - | - | 185 | - | - | - | [6] |

| 2 (ethoxy) | - | - | 197 | - | - | - | [6] |

| 3 (propoxy) | 147 | - | 155 | - | - | - | [6] |

| 4 (butoxy) | 147 | - | 161 | - | - | - | [6] |

| 5 (pentyloxy) | 120 | - | 149 | - | - | - | [6] |

| 6 (hexyloxy) | 108 | - | 154 | - | - | - | [6] |

| 7 (heptyloxy) | 98 | - | 147 | - | 100 | - | [6] |

| 8 (octyloxy) | 101 | - | 147 | - | 108 | - | [6] |

| 9 (nonyloxy) | 98 | - | 144 | - | 118 | - | [6] |

| 10 (decyloxy) | 97 | - | 142 | - | 124 | - | [6] |

| 12 (dodecyloxy) | 100 | - | 138 | - | 128 | - | [6] |

TC-N/S: Crystal to Nematic/Smectic transition temperature; TN-I: Nematic to Isotropic transition temperature; TS-N: Smectic to Nematic transition temperature. Enthalpy data is often not reported alongside transition temperatures in all literature sources.

Experimental Protocols

Synthesis of 4-n-Alkoxybenzoic Acids (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of 4-n-alkoxybenzoic acids.[7][8]

Materials:

-

4-Hydroxybenzoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Appropriate n-alkyl bromide or iodide

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in DMF.

-

Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (typically 2-3 equivalents) to the 4-hydroxybenzoic acid.

-

Add the corresponding n-alkyl bromide or iodide (typically 1.1-1.5 equivalents).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold water.

-

Acidify the aqueous solution with concentrated HCl until a precipitate is formed and the pH is acidic.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 4-n-alkoxybenzoic acid.

-

Dry the purified product in a vacuum oven.

Characterization Techniques

DSC is used to determine the phase transition temperatures and associated enthalpy changes.[9]

Sample Preparation:

-

Accurately weigh 2-5 mg of the purified 4-alkoxybenzoic acid into an aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrument Parameters:

-

Heating/Cooling Rate: A typical rate is 5-10 °C/min.

-

Temperature Program:

-

Heat the sample from room temperature to a temperature well above the isotropic clearing point.

-

Hold for a few minutes to ensure complete melting and erase any thermal history.

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating scan to observe the thermal transitions, which are generally reported from this scan.

-

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.

FTIR spectroscopy is a powerful tool to confirm the presence of the hydrogen-bonded carboxylic acid dimers.[10][11]

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind a small amount of the 4-alkoxybenzoic acid sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: Typically 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

This technique provides the precise three-dimensional molecular and crystal structure, including bond lengths and angles of the hydrogen bonds.[1][12]

Crystal Growth:

-

Dissolve the purified 4-alkoxybenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or toluene) to create a saturated or near-saturated solution at an elevated temperature.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also promote the growth of single crystals.

-

Select a well-formed, single crystal of appropriate size for analysis.

Data Collection and Structure Refinement:

-

Mount the selected crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data at a specific temperature (often at low temperatures like 100 K to reduce thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Supramolecular Equilibria and Phase Transitions

The liquid crystalline behavior of 4-alkoxybenzoic acids is not solely dependent on the presence of dimers. A dynamic equilibrium exists between several hydrogen-bonded species, including monomers, open dimers, closed dimers, and larger oligomeric or catemeric structures.[13] The relative populations of these species are temperature-dependent and play a crucial role in the transitions between different mesophases.

Caption: Temperature-dependent equilibrium of hydrogen-bonded species.

-

At high temperatures (isotropic phase): Thermal energy is sufficient to break most hydrogen bonds, leading to a predominance of monomeric species.

-

In the nematic phase: As the temperature decreases, the formation of closed dimers is favored, leading to the necessary molecular anisotropy for the nematic ordering.

-

In the smectic phase (for longer alkyl chains): Further cooling can promote the formation of open dimers and their subsequent association into chain-like oligomers or catemers. These extended supramolecular structures facilitate the layered arrangement characteristic of smectic phases.

Conclusion

The intricate interplay of hydrogen bonding is the defining factor in the liquid crystalline properties of 4-alkoxybenzoic acids. The formation of stable hydrogen-bonded dimers provides the fundamental anisotropic building blocks for mesophase formation. The length of the flexible alkoxy chain modulates the van der Waals interactions and influences the packing efficiency, thereby determining the specific type of mesophase (nematic or smectic) and the corresponding transition temperatures. A thorough understanding of the quantitative aspects of hydrogen bond geometry, the thermodynamics of phase transitions, and the dynamic equilibria between different supramolecular species is essential for the rational design and development of novel liquid crystalline materials for a wide range of applications, including in the pharmaceutical and materials science fields. This guide provides a comprehensive foundation for researchers and professionals working with these and related hydrogen-bonded systems.

References

- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. benchchem.com [benchchem.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of p-n-heptyloxybenzoic acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of p-n-Heptyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-n-Heptyloxybenzoic acid, also known as 4-(heptyloxy)benzoic acid or HOBA, is an organic compound characterized by a benzoic acid core functionalized with a heptyloxy group at the para position.[1] Its molecular structure, featuring a rigid aromatic ring, a flexible hydrophobic alkyl chain, and a polar carboxylic acid group, imparts an amphiphilic character.[1] This unique structure makes it a subject of significant interest, particularly in the field of materials science for its liquid crystalline properties.[1] It serves as a crucial intermediate in the synthesis of more complex liquid crystals and has been used in the preparation of medicinal compounds.[1][2] This document provides a comprehensive overview of its key physical and chemical properties, experimental protocols for its synthesis and analysis, and logical diagrams illustrating its structure-property relationships.

Chemical Identity and Structure

Physical and Thermodynamic Properties

The physical and thermodynamic properties of p-n-heptyloxybenzoic acid are summarized below. These characteristics are fundamental to its behavior in various applications, from reaction kinetics to its phase transitions as a liquid crystal.

Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White powder or crystalline solid | At standard conditions | [1][5] |

| Melting Point | 146 °C (294.8 °F) | This is also reported as the crystalline to isotropic phase transition temperature. Another source reports 140-145°C. | [2][5][8] |

| Boiling Point | ~446.7 °C (719.85 K) | Predicted value; no experimental data readily available. | [7] |

| Solubility | Soluble in methanol, ethanol (B145695), acetone (B3395972). Slightly soluble in water. | Water solubility can be enhanced by adding a base like NaOH or KOH to form the corresponding salt. | [1][8][9] |

| logP (Octanol/Water) | 3.734 | Calculated value, indicating significant hydrophobicity. | [7] |

| logS (Water Solubility) | -4.16 | Log10 of water solubility in mol/L. Calculated value. | [7] |

Liquid Crystalline Properties

p-n-Heptyloxybenzoic acid exhibits thermotropic liquid crystalline behavior, meaning it enters an intermediate liquid crystal phase upon heating before melting into a true isotropic liquid.

| Transition | Temperature | Source(s) |

| Nematic to Smectic Phase | <92 °C | [2] |

| Nematic to Isotropic Phase | 98 °C | [2] |

| Crystalline to Isotropic Phase | 146 °C | [2] |

Note: The transition temperatures reported by suppliers can sometimes appear contradictory and may depend on the specific mesophases formed (e.g., smectic, nematic) and the purity of the sample.

Thermodynamic Data

| Property | Value | Unit | Source(s) |

| Enthalpy of Fusion (ΔHfus) | 2.11 | kJ/mol | [7] |

| Enthalpy of Vaporization (ΔHvap) | 75.53 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (gf) | -200.96 | kJ/mol | [7] |

| Enthalpy of Formation (hf) | -504.26 | kJ/mol | [7] |

Chemical Properties and Reactivity

-

Acidity: The presence of the carboxylic acid group makes the molecule a weak acid, capable of donating a proton in acid-base reactions.[1][9]

-

Reactivity: It is stable under normal laboratory conditions.[5] As a carboxylic acid, it will react with strong bases, strong oxidizing agents, and strong reducing agents.[9] The aromatic ring can undergo electrophilic substitution, although the ether and carboxylic acid groups will influence the position and reactivity.

-

Amphiphilic Nature: The molecule possesses both a long, non-polar (hydrophobic) heptyloxy tail and a polar (hydrophilic) carboxylic acid head, giving it amphiphilic properties.[1] This dual nature is key to its self-assembly and liquid crystalline behavior.

Spectral Data

Spectroscopic data is critical for the identification and characterization of p-n-heptyloxybenzoic acid.

| Spectroscopy Type | Key Features and Wavenumbers/Shifts |

| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid): Broad absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[10][11]C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.C=O Stretch (Carboxylic Acid): Strong, sharp absorption band around 1700-1680 cm⁻¹.[10][11]C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region. |

| ¹H NMR Spectroscopy | -COOH Proton: A singlet far downfield, typically >10 ppm (e.g., ~12 ppm for benzoic acid).[12]Aromatic Protons: Doublets in the ~7-8 ppm region, showing splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring.-OCH₂- Protons: A triplet around 4 ppm.Alkyl Chain Protons (-CH₂-)n: Multiplets between ~1.2-1.8 ppm.Terminal -CH₃ Proton: A triplet around 0.9 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 236.[3] Fragmentation patterns would likely show the loss of the alkyl chain and the carboxylic acid group. |

Experimental Protocols

Synthesis: Williamson Ether Synthesis and Hydrolysis

A common and effective method for preparing p-n-alkoxybenzoic acids is a two-step process starting from a p-hydroxybenzoate ester.

Objective: To synthesize p-n-heptyloxybenzoic acid from methyl 4-hydroxybenzoate (B8730719) and 1-bromoheptane (B155011).

Step 1: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) to the solution. This acts as the base to deprotonate the phenolic hydroxyl group.

-

Alkyl Halide Addition: Add 1-bromoheptane (1.1 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product (methyl 4-(heptyloxy)benzoate).

Step 2: Saponification (Ester Hydrolysis)

-

Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water in a round-bottom flask.

-

Base Addition: Add an excess of sodium hydroxide (B78521) (NaOH, ~3.0 eq) or potassium hydroxide (KOH).

-

Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester to the carboxylate salt.

-

Acidification: Cool the reaction mixture in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. The p-n-heptyloxybenzoic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Characterization

-

Melting Point Determination: The melting point of the purified solid is measured using a standard melting point apparatus to assess purity.

-

Infrared (IR) Spectroscopy: A sample is analyzed (e.g., as a KBr pellet) to confirm the presence of key functional groups (O-H, C=O, C-O ether).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

-

Mass Spectrometry (MS): The molecular weight is confirmed by identifying the molecular ion peak.

Visualizations

Synthesis and Purification Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of p-n-heptyloxybenzoic acid.

Caption: General workflow for synthesis and purification.

Structure-Property Relationship

This diagram illustrates the relationship between the molecular structure of p-n-heptyloxybenzoic acid and its resulting properties.

References

- 1. CAS 15872-42-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98 15872-42-1 [sigmaaldrich.com]

- 3. p-Heptoxybenzoic acid | C14H20O3 | CID 85154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Heptyloxybenzoic acid [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. ICSC 0103 - BENZOIC ACID [inchem.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols for 4-(Heptyloxy)benzoic Acid in Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Heptyloxy)benzoic acid (7OBA) in the formulation and characterization of liquid crystal (LC) mixtures. This document details the fundamental role of 7OBA in forming hydrogen-bonded liquid crystals (HBLCs), its effects on the physical properties of host liquid crystals, and protocols for the characterization of such mixtures.

Introduction: The Role of this compound

This compound is a calamitic (rod-shaped) molecule that exhibits liquid crystalline properties. A key feature of 4-alkoxybenzoic acids is their ability to form stable hydrogen-bonded dimers.[1][2][3] This dimerization effectively elongates the molecule, which is a crucial factor for the formation and stabilization of liquid crystal phases (mesophases).[1][2]

When used as a component in liquid crystal mixtures, this compound can serve several functions:

-

Mesophase Formation: It can induce or stabilize nematic and smectic phases, often over a broad temperature range.[4]

-

Eutectic Mixture Component: When mixed with other liquid crystals, such as other 4-alkoxybenzoic acids, it can form eutectic mixtures with significantly lower melting points than the individual components.[5]

-

Property Modification: As a dopant, it can modify the electro-optical and thermodynamic properties of a host liquid crystal, such as altering the phase transition temperatures, birefringence, and switching characteristics.[6]

-

Alignment Agent: The carboxylic acid group can interact with substrates, promoting specific alignments (e.g., homeotropic or vertical alignment) of the liquid crystal director.[7][8]

The fundamental principle behind the mesomorphic behavior of 7OBA is the formation of a supramolecular complex through hydrogen bonding between the carboxylic acid groups of two molecules.

Figure 1: Formation of a hydrogen-bonded dimer from 7OBA monomers.

Quantitative Data: Physical Properties and Mixture Effects

The following tables summarize the quantitative data regarding the physical properties of this compound and its effect on liquid crystal mixtures.

Table 1: Phase Transition Temperatures and Enthalpies for Pure this compound (7OBA)

| Transition | Temperature (°C) | Enthalpy (ΔH) | Reference |

| Crystal → Smectic C | 99.5 | Data not available | [9] |

| Smectic C → Nematic | 104.3 | Data not available | [9] |

| Nematic → Isotropic | 147.1 | Data not available | [9] |

| Fusion (Melting) Point | ~94 | See NIST data | [10] |

Note: There can be variations in reported transition temperatures due to different measurement conditions and sample purity. The NIST WebBook reports enthalpy of phase transition data is available.[11]

Table 2: Phase Transitions of a Eutectic Binary Mixture

This table shows the properties of a eutectic mixture of 4-n-heptyloxybenzoic acid (7OBA) and 4-n-decyloxybenzoic acid (DOBA).

| Property | Value | Reference |

| Molar Ratio (7OBA:DOBA) | 53:47 | [9] |

| Crystal → Smectic C (K→SmC) | 60.0 °C | [9] |

| Smectic C → Nematic (SmC→N) | 104.3 °C | [9] |

| Nematic → Isotropic (N→I) | 142.2 °C | [9] |

Table 3: Electro-Optical and Thermodynamic Properties of a Nematic LC Mixture Doped with a 7OBA Homolog

The following data illustrates the effects of doping the nematic liquid crystal 5CB with 4-octyloxybenzoic acid (8OBA), a close homolog of 7OBA. This demonstrates the typical influence of alkoxybenzoic acids on standard host mixtures.

| Property | Pure 5CB | 5CB + 1 wt% 8OBA | Reference |

| Nematic to Isotropic Temp. (TNI) | 35.1 °C | 37.5 °C | [6] |

| Birefringence (Δn) at 25°C | ~0.18 | Increased | [6] |

| Dielectric Anisotropy (Δε) | Positive | Decreased | [6] |

| Threshold Voltage (Vth) | Lowered | Lowered | [6] |

| Switching Time (τ) | Reduced | Reduced | [6] |

| Rotational Viscosity (γ) | Diminished | Diminished | [6] |

These results show that doping with an alkoxybenzoic acid can increase the thermal stability of the nematic phase while also improving electro-optical performance by reducing switching times and threshold voltage.[6]

Experimental Protocols

Detailed methodologies for the characterization of liquid crystal mixtures containing this compound are provided below.

Figure 2: Experimental workflow for LC characterization.

Protocol 1: Preparation of Liquid Crystal Test Cell

-

Substrate Cleaning: Begin with clean indium tin oxide (ITO) coated glass substrates. Clean the substrates by sonicating them in a sequence of soap solution, deionized water, and finally isopropanol.

-

Alignment Layer (Optional but Recommended): For uniform alignment, a thin layer of a material like polyimide can be spin-coated onto the ITO surface. After coating, the substrates are typically baked to cure the polymer and then gently rubbed with a velvet cloth in a single direction to induce planar alignment. For homeotropic alignment, surfactants, silanes, or specific polyimides can be used.[7]

-

Cell Assembly: Place spacers (e.g., 5-10 μm thick Mylar film or spacer beads) on one of the substrates. Place the second substrate on top, with the conductive/rubbed sides facing each other. The rubbing directions should be parallel or anti-parallel depending on the desired tilt angle. Secure the cell with clips or UV-curable epoxy at the edges, leaving two small openings.

-